2-Chloro-5-trifluoromethylbenzenethiol

Description

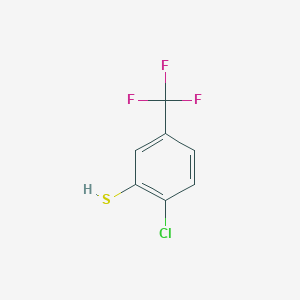

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJUYSUDVRFKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276295 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18906-40-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18906-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Pathways of 2 Chloro 5 Trifluoromethylbenzenethiol

Reactions of the Thiol Moiety

The thiol (-SH) group is a highly versatile functional group that dictates a significant portion of the reactivity of 2-chloro-5-trifluoromethylbenzenethiol. It readily participates in a variety of reactions, including S-alkylation, oxidation, and disulfide bond formation.

The nucleophilic nature of the thiolate anion, formed by the deprotonation of the thiol, allows for the straightforward synthesis of a range of organosulfur compounds.

Thioethers: One of the most common reactions of thiols is their conversion to thioethers (sulfides) via S-alkylation. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the halide from the alkylating agent.

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (R-X) | 2-Chloro-5-trifluoromethylphenyl alkyl sulfide |

| This compound | Base (e.g., NaOH, K2CO3) | 2-Chloro-5-trifluoromethylthiophenolate |

Thiolsulfonates: While less common, the synthesis of thiolsulfonates from this compound can be envisioned through several routes. One potential method involves the reaction of the corresponding sulfinyl chloride with a thiol.

Sulfonic Acids: The oxidation of the thiol group to a sulfonic acid represents a significant transformation. This can be accomplished using strong oxidizing agents. The resulting 2-chloro-5-trifluoromethylbenzenesulfonic acid is a strong acid and a valuable intermediate in organic synthesis.

The sulfur atom in the thiol group of this compound can exist in various oxidation states. Controlled oxidation leads to the formation of sulfoxides and sulfones, which are important classes of compounds with diverse applications.

The selective oxidation of sulfides to sulfoxides is a common transformation that can be achieved using a variety of oxidizing agents. nih.govorganic-chemistry.org A green and highly selective method for this conversion utilizes hydrogen peroxide and glacial acetic acid under transition-metal-free conditions, often resulting in excellent yields. nih.gov Over-oxidation to the corresponding sulfone can be a competing reaction, and therefore, careful control of reaction conditions is crucial. researchgate.net

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the sulfide yields the corresponding sulfone. organic-chemistry.org Reagents such as hydrogen peroxide catalyzed by niobium carbide can efficiently produce sulfones. organic-chemistry.org

| Starting Material | Oxidizing Agent | Product |

| 2-Chloro-5-trifluoromethylphenyl sulfide | H2O2 / Acetic Acid | 2-Chloro-5-trifluoromethylphenyl sulfoxide |

| 2-Chloro-5-trifluoromethylphenyl sulfide | H2O2 / Niobium Carbide | 2-Chloro-5-trifluoromethylphenyl sulfone |

| This compound | Strong Oxidizing Agent | 2-Chloro-5-trifluoromethylbenzenesulfonic acid |

The thiol group of this compound can be readily oxidized to form a disulfide bond, yielding bis(2-chloro-5-trifluoromethylphenyl) disulfide. This reaction can be initiated by a variety of mild oxidizing agents. The process of disulfide bond formation is a critical reaction in peptide and protein chemistry. nih.govresearchgate.netnih.govuwaterloo.ca

Conversely, the disulfide bond in bis(2-chloro-5-trifluoromethylphenyl) disulfide can be reduced back to the corresponding thiol using suitable reducing agents. This reversible reaction is a key feature of thiol and disulfide chemistry.

Cyclization Reactions to Form Heterocyclic Systems

The presence of the thiol group ortho to a chlorine atom on the benzene (B151609) ring, along with the trifluoromethyl group, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

A significant application of substituted benzenethiols is in the synthesis of 1,4-benzothiazines. For instance, 7-chloro-5-trifluoromethyl-4H-1,4-benzothiazines can be synthesized from 2-amino-5-chloro-3-trifluoromethyl benzenethiols by condensation with β-diketones or β-ketoesters in the presence of DMSO, which facilitates an oxidative cyclization. nih.gov Although the starting material is different, this highlights a general synthetic strategy that could potentially be adapted for this compound, likely through a precursor with an ortho-amino group. The reaction of thiols with α-haloketones is a well-established method for the synthesis of various sulfur-containing heterocycles. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. beilstein-journals.org The thiol group of this compound can participate in cyclization reactions to form spirocyclic systems. For example, the reaction of a substituted benzenethiol (B1682325) with an appropriate reaction partner can lead to the formation of spiro[1,3-benzothiazole-2,3'-indole] scaffolds. These complex structures are often synthesized through multi-component reactions or cycloaddition pathways. researchgate.netmdpi.comnih.gov The synthesis of spirocyclic sultams, which are cyclic sulfonamides, has also been reported through one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, demonstrating the versatility of sulfur-containing functional groups in constructing spiro systems. nih.gov

Formation of Other Sulfur-Nitrogen Heterocycles

The synthesis of sulfur-nitrogen heterocycles is a significant area of organic chemistry, driven by the diverse biological and material science applications of these compounds. mdpi.com While direct examples of the conversion of this compound into a wide array of sulfur-nitrogen heterocycles are not extensively documented in readily available literature, its chemical structure suggests potential pathways for such transformations. The presence of a nucleophilic thiol group and an aromatic ring amenable to substitution provides a scaffold for the construction of various heterocyclic systems.

General synthetic strategies for sulfur-nitrogen heterocycles often involve the reaction of sulfur-containing compounds with nitrogen-based reagents. ijarst.in For instance, substituted thiophenols can react with nitrogen electrophiles or undergo condensation reactions with compounds containing nitrogen functional groups to form heterocyclic rings. mdpi.com In the context of this compound, potential reactions could include condensation with amines, hydrazines, or other nitrogen nucleophiles, followed by cyclization to yield thiazoles, thiadiazoles, or other related structures. The specific reaction conditions and the nature of the nitrogen-containing reactant would dictate the final heterocyclic product. ijarst.in

The development of novel synthetic routes, including transition-metal-catalyzed reactions and innovative strategies like cascade reactions and photoredox catalysis, has expanded the toolbox for the synthesis of sulfur-containing heterocycles. ijarst.inorganic-chemistry.org These modern methods could potentially be applied to this compound to access a broader range of sulfur-nitrogen heterocyclic structures.

Aromatic Ring Reactivity and Functional Group Interconversions

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its substituents: the chloro, trifluoromethyl, and thiol groups. These groups influence the electron density of the benzene ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns and Their Selectivity

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the benzene ring based on the nature of the existing substituents. The chloro and trifluoromethyl groups are both electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. youtube.comlibretexts.org The thiol group, being a sulfur analogue of a hydroxyl group, is generally considered an activating, ortho-, para-directing group due to the ability of the sulfur lone pairs to participate in resonance.

The directing effects of the substituents on this compound are as follows:

Thiol (-SH): Ortho, para-directing and activating.

Chloro (-Cl): Ortho, para-directing and deactivating. libretexts.org

Trifluoromethyl (-CF3): Meta-directing and strongly deactivating. youtube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Reactivity Effect |

| -SH | Electron-donating (resonance), Electron-withdrawing (induction) | Ortho, Para | Activating |

| -Cl | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Ortho, Para | Deactivating |

| -CF3 | Strongly electron-withdrawing (induction and resonance) | Meta | Strongly Deactivating |

Nucleophilic Aromatic Substitution (SNAr) Influenced by Halogens and the Trifluoromethyl Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. uomustansiriyah.edu.iqyoutube.com The chloro and trifluoromethyl groups on this compound are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. youtube.com These groups stabilize the formation of the negatively charged intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism. youtube.com

The trifluoromethyl group is a powerful activating group for SNAr reactions due to its strong inductive electron-withdrawing effect. youtube.com The chlorine atom, in addition to being a leaving group, also contributes to the activation of the ring. For an SNAr reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. uomustansiriyah.edu.iqyoutube.com In this compound, the trifluoromethyl group is para to the chloro group, which strongly favors the SNAr reaction at the carbon bearing the chlorine atom.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. youtube.com The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride typically being the best leaving group in this context, followed by chloride. youtube.com

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound as a substrate are not widely reported, its structure as an aryl halide makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions.

Common cross-coupling reactions that could potentially be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound to form a C-C bond. This compound could react with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a biaryl product.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. This would allow for the introduction of various amino groups at the position of the chlorine atom on the benzene ring.

C-S Coupling Reactions: While the molecule already contains a thiol group, cross-coupling reactions can also be used to form C-S bonds. For instance, the chloro group could be replaced by another thiol-containing moiety through a palladium-catalyzed process.

The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions. The presence of the thiol group might interfere with some catalytic cycles, potentially requiring its protection prior to the cross-coupling reaction.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Bond Formed | Coupling Partner | Potential Product |

| Suzuki-Miyaura | C-C | Organoboron compound | Biaryl derivative |

| Buchwald-Hartwig | C-N | Amine | Arylamine derivative |

| Thiolation | C-S | Thiol | Diaryl sulfide derivative |

Mechanistic Investigations of Complex Reaction Pathways

Detailed mechanistic investigations of reactions involving this compound are not extensively available in the scientific literature. However, the reactivity of this compound can be inferred from the well-established mechanisms of related chemical transformations.

For instance, in nucleophilic aromatic substitution (SNAr) , the reaction is expected to proceed via a two-step addition-elimination mechanism. nih.gov The attack of a nucleophile on the carbon atom bearing the chlorine atom would lead to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate would be delocalized onto the trifluoromethyl group, which is para to the site of attack, thereby stabilizing the intermediate and facilitating the reaction. youtube.comyoutube.com The subsequent elimination of the chloride ion would then yield the final substitution product.

In electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a carbocationic intermediate, often referred to as a sigma complex or arenium ion. youtube.com The regioselectivity of this attack is determined by the directing effects of the substituents. For this compound, the interplay between the ortho, para-directing thiol and chloro groups and the meta-directing trifluoromethyl group would govern the stability of the possible sigma complexes, and thus the final product distribution.

The mechanisms of cross-coupling reactions are generally well-understood and involve a catalytic cycle with a transition metal, typically palladium. chemrxiv.org The cycle usually consists of three main steps: oxidative addition of the aryl halide to the metal center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. For this compound, the oxidative addition of the C-Cl bond to a palladium(0) complex would be the initial step in a Suzuki or Buchwald-Hartwig type reaction.

Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic details and reaction pathways for the various transformations of this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor for Diverse Heterocyclic Compound Libraries

The thiol group of 2-Chloro-5-trifluoromethylbenzenethiol serves as a key functional handle for the construction of various sulfur-containing heterocyclic systems. These structures form the core of many biologically active molecules. Research on structurally related compounds highlights the synthetic pathways where this thiol would be instrumental.

A primary application is in the synthesis of benzothiazines and their derivatives. For instance, the heterocyclization of aminothiophenols with β-ketoesters or β-diketones is a standard method for creating 4H-1,4-benzothiazines. nih.gov The reactivity of this compound is analogous to precursors like 2-amino-3-chloro-6-trifluoromethylbenzenethiol, which is used in the regioselective one-pot synthesis of substituted benzothiazines. nih.gov

Furthermore, the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor for 1,3-benzothiazin-4-ones (BTZs), a significant class of antitubercular agents. nih.govresearchgate.net The synthesis involves the reaction of an activated benzoic acid with a sulfur source, followed by cyclization. The presence of the 2-chloro and 5-trifluoromethyl substituents on the benzenethiol (B1682325) core provides a direct route to novel BTZ scaffolds with potentially modulated biological activity.

The versatility of the thiol group allows for a variety of cyclization strategies to access diverse heterocyclic libraries, which are crucial for high-throughput screening in drug discovery.

Table 1: Examples of Heterocyclic Systems Derivable from Substituted Thiophenol Precursors

| Heterocyclic Core | General Precursor Type | Synthetic Strategy Example | Potential Application | Reference |

|---|---|---|---|---|

| Benzothiazine | Aminothiophenol | Condensation with β-dicarbonyl compounds | CNS agents, anti-inflammatory | nih.gov |

| Benzothiazinone | Thiol-substituted benzoic acid derivative | Intramolecular cyclization after amide/thioamide formation | Antitubercular agents | nih.govresearchgate.net |

| Thiadiazole | Thiohydrazide or thiosemicarbazide | Cyclization with various electrophiles | Insecticidal, antimicrobial | googleapis.com |

| Benzothiazole | Aminothiophenol | Reaction with aldehydes or carboxylic acids (Jacobson-Hugershoff synthesis) | Anticancer, antimicrobial | google.com |

Intermediate in the Synthesis of Advanced Agrochemical Candidates

The 2-chloro-5-trifluoromethylphenyl moiety is a key toxophore found in several advanced agrochemicals. While many commercial syntheses start from pyridine-based analogues, the underlying chemical principles demonstrate the utility of the benzenoid scaffold. The corresponding pyridine (B92270) intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is crucial for producing high-efficiency herbicides like fluazifop (B150276) and fungicides such as fluazinam. nih.govnih.govresearchgate.net

This pyridine intermediate is itself used to synthesize other key building blocks like 2-mercapto-5-trifluoromethylpyridine, highlighting the importance of the thiol group in derivatization. nih.gov Therefore, this compound represents a direct precursor to a parallel class of benzene-based agrochemical candidates. The synthesis of such candidates often involves nucleophilic substitution reactions where the thiol is reacted to form a thioether linkage, connecting the core scaffold to other functional parts of the final molecule. The trifluoromethyl group often enhances the efficacy and metabolic stability of the agrochemical.

The structural similarity to the core of potent agrochemicals makes this compound a valuable intermediate for research and development in crop protection.

Building Block for Novel Pharmaceutical Scaffolds and Chemical Probes

The same structural features that make this compound attractive for agrochemicals also underpin its utility in medicinal chemistry. The 2-chloro-5-trifluoromethylphenyl scaffold is present in molecules designed for various therapeutic targets.

A prominent example is the class of 8-nitro-1,3-benzothiazin-4-ones (BTZs), which are potent antitubercular agents. The synthesis of these molecules has been reported from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, demonstrating the value of this substitution pattern for creating complex pharmaceutical scaffolds. nih.govresearchgate.net The thiol functionality of this compound provides a direct entry point for creating analogous sulfur-containing heterocycles with potential as new drug candidates.

Beyond this, related structures are used to develop highly specific chemical probes for biological imaging. For example, fluorinated phenylthio derivatives have been synthesized for use as ligands that bind selectively to serotonin (B10506) transporters (SERT), enabling their study with Positron Emission Tomography (PET). researchgate.net This highlights the potential of this compound in the development of diagnostic tools and research probes for neurology. Furthermore, complex benzamide (B126) structures containing a chlorinated phenyl core are being explored as selective inhibitors of parasitic enzymes, such as N-myristoyltransferase in Cryptosporidium parvum. acs.org

Utility in Fluorous Chemistry and Fluorine-Tagging Strategies

The presence of a trifluoromethyl (CF3) group makes this compound a potential tool for ¹⁹F NMR-based screening and structural biology studies. The ¹⁹F nucleus has high NMR sensitivity and its chemical shift is exquisitely sensitive to the local molecular environment, making it an ideal reporter group.

The thiol group provides a convenient handle for covalently attaching this "fluorine tag" to biomolecules, typically at cysteine residues, or to other small molecules. General methods for protein labeling often involve the conjugation of fluorine-containing small molecules to cysteine side chains. acs.org Once attached, changes in the ¹⁹F NMR chemical shift can signal ligand binding, protein conformational changes, or other molecular events.

While numerous trifluoromethyl-containing tags have been developed, the demand for new probes with unique properties continues. The specific electronic environment created by the adjacent chloro- and trifluoromethyl- substituents in this compound could offer a distinct chemical shift window, potentially reducing signal overlap in complex biological samples. Its utility would lie in its ability to be attached to a target and report on its environment without significantly perturbing the system's function.

Contribution to the Development of New Catalytic Systems

While not extensively documented as a catalyst component itself, this compound possesses features that make it a candidate for ligand development in transition metal catalysis. The thiol group can be deprotonated to form a thiolate, which is an excellent ligand for a wide range of metals (e.g., iron, cobalt, palladium, copper).

The electronic properties of the ligand are critical in tuning the reactivity of the metal center. The presence of the electron-withdrawing chlorine and trifluoromethyl groups on the aromatic ring would significantly modulate the electron density on the sulfur atom. This electronic effect would be transmitted to the metal center, influencing its catalytic activity, stability, and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. For example, late-transition metal complexes, such as those of iron and cobalt, are used in ethylene (B1197577) oligomerization, with the ligand's steric and electronic properties dictating the outcome. nih.gov The development of new ligands is a constant pursuit to achieve higher efficiency and novel reactivity in catalysis.

Potential in the Development of Functional Materials and Polymers

The incorporation of fluorine atoms into polymers is a well-established strategy for creating high-performance materials with desirable properties such as thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. nih.gov this compound is a promising monomer or co-monomer for the synthesis of fluorinated poly(aryl thioether)s.

Poly(aryl thioether)s, such as poly(p-phenylene sulfide) (PPS), are known for their excellent thermal and mechanical properties. Introducing trifluoromethyl groups into the polymer backbone can enhance these properties further and improve solubility for easier processing. An efficient route to fluorinated poly(aryl thioethers) involves the organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with activated perfluoroarenes. nih.gov

By analogy, this compound could be incorporated into polymer chains via nucleophilic aromatic substitution reactions. The resulting sulfur-containing polymers would be expected to exhibit high refractive indices, a property valuable for optical applications, along with enhanced thermal stability. The combination of the thioether linkage and the trifluoromethyl group makes this compound a valuable building block for designing next-generation functional materials for electronics, aerospace, and specialty coatings.

Table 2: Properties Enhanced by Trifluoromethyl Group Incorporation in Polymers

| Polymer Class | Enhanced Property | Underlying Reason | Potential Application | Reference |

|---|---|---|---|---|

| Poly(aryl ether ketone)s | Lower Dielectric Constant | Increased free volume due to bulky CF3 groups | 5G communication, microelectronics | |

| Poly(aryl thioether)s | Thermal Stability & Chemical Resistance | High strength of C-F and C-S bonds | Coatings, high-performance films | nih.gov |

| Polyimides | Improved Solubility & Optical Transparency | Disruption of chain packing, reducing intermolecular forces | Optical films, flexible electronics | |

| Poly(aryl thioether)s | High Refractive Index | High polarizability of sulfur atoms | Optical lenses, optoelectronics |

Spectroscopic and Structural Elucidation of 2 Chloro 5 Trifluoromethylbenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-Chloro-5-trifluoromethylbenzenethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be employed for a complete structural assignment.

Proton (¹H) NMR for Structural Connectivity and Aromatic Proton Shifts

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the aromatic region of the ¹H NMR spectrum of this compound, protons on the benzene (B151609) ring would exhibit signals typically between 6.5 and 8.0 ppm. youtube.com The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating effect of the thiol group.

The proton of the thiol group (-SH) would appear as a singlet, with its chemical shift being variable and dependent on factors like concentration and solvent. The aromatic protons would likely appear as a complex multiplet due to spin-spin coupling between them. For a definitive assignment of these aromatic proton signals, 2D NMR techniques would be invaluable.

Expected ¹H NMR Data for this compound (Based on theoretical predictions and data from similar compounds)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| SH | Variable (e.g., 3.0-4.0) | Singlet (s) |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzene ring would resonate in the aromatic region, typically between 120 and 150 ppm. youtube.com The carbon atom attached to the chlorine will be shifted downfield, as will the carbon attached to the trifluoromethyl group. ethz.ch

A key feature would be the signal for the carbon of the trifluoromethyl group (-CF₃), which appears as a quartet due to coupling with the three fluorine atoms. nih.gov The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, around 270-300 Hz. nih.gov

Expected ¹³C NMR Data for this compound (Based on theoretical predictions and data from similar compounds like 2-Chloro-5-(trifluoromethyl)benzonitrile chemicalbook.com and 2-Chloro-5-(trifluoromethyl)pyridine chemicalbook.com)

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-Cl | ~134 | Singlet (s) or small multiplet |

| C-CF₃ | ~130 | Quartet (q) |

| Aromatic C-H | 125 - 130 | Singlet (s) or small multiplet |

| C-SH | ~120 | Singlet (s) or small multiplet |

| CF₃ | ~123 | Quartet (q) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine (¹⁹F) NMR spectroscopy is highly specific for fluorine-containing compounds and is particularly useful for characterizing the trifluoromethyl group. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making this technique very sensitive. nih.gov The trifluoromethyl group in this compound would give a single sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of the -CF₃ group is sensitive to the electronic environment on the aromatic ring. nih.gov For trifluoromethyl groups attached to a benzene ring, the chemical shift is typically observed around -60 to -65 ppm relative to a standard like CFCl₃. colorado.edu

Expected ¹⁹F NMR Data for this compound (Based on data from similar compounds colorado.edursc.org)

| Fluorine Nuclei | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₃ | -60 to -65 | Singlet (s) |

Advanced NMR Techniques (e.g., 2D HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded to each other (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com It would be used to definitively link each aromatic proton signal to its corresponding carbon signal on the benzene ring. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and the benzene ring.

S-H Stretch: A weak to medium absorption band for the thiol S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibrations of the trifluoromethyl group are very strong and typically appear in the range of 1000-1400 cm⁻¹. These are often multiple, strong bands.

C-Cl Stretch: The carbon-chlorine stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Expected FT-IR Absorption Bands for this compound (Based on characteristic functional group frequencies and data for similar compounds ethz.chnih.gov)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| S-H stretch | 2550 - 2600 | Weak to Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-F stretch (CF₃) | 1000 - 1400 | Strong, multiple bands |

| C-Cl stretch | 600 - 800 | Medium to Strong |

| Aromatic C-H bend | 650 - 900 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₇H₄ClF₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to distinguish between ions of very similar mass-to-charge ratios is crucial for confirming the identity of the compound and for differentiating it from other potential isomers or impurities. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized, and the resulting molecular ions can undergo fragmentation. The pattern of these fragment ions provides valuable information about the structure of the original molecule. libretexts.orgwhitman.eduslideshare.net For this compound, the fragmentation pattern would be influenced by the presence of the chloro, trifluoromethyl, and thiol functional groups.

Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.orgresearchgate.net For this particular compound, one would expect to observe fragment ions corresponding to the loss of the chlorine atom, the trifluoromethyl group, or the thiol group. The relative abundance of these fragment ions can provide insights into the stability of the different parts of the molecule. For instance, the loss of a chlorine radical would result in a fragment ion with a specific mass-to-charge ratio. Similarly, the cleavage of the C-S bond would lead to the formation of a phenyl cation with chloro and trifluoromethyl substituents. The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. whitman.edu

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [M - Cl]⁺ | [C₇H₄F₃S]⁺ |

| [M - CF₃]⁺ | [C₆H₄ClS]⁺ |

| [M - SH]⁺ | [C₇H₃ClF₃]⁺ |

| [C₆H₃Cl]⁺ | Chlorophenyl cation |

| [CF₃]⁺ | Trifluoromethyl cation |

Application in Reaction Monitoring and Purity Assessment (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. diva-portal.orgnih.gov This technique is highly sensitive and selective, making it ideal for monitoring the progress of chemical reactions and for assessing the purity of a compound. frontiersin.orgnih.gov

In the synthesis of this compound or its derivatives, LC-MS/MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. diva-portal.orgfrontiersin.org This allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Furthermore, LC-MS/MS is an invaluable tool for identifying and quantifying impurities in the final product, ensuring its quality and suitability for subsequent applications. The technique's ability to separate complex mixtures and provide structural information on each component makes it superior to many other analytical methods for purity assessment. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.commdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths and Angles

Single crystal X-ray diffraction (SC-XRD) analysis provides precise measurements of bond lengths, bond angles, and torsion angles within a molecule. rsc.orgnih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be constructed, from which the positions of the atoms can be determined with high accuracy. mdpi.commdpi.com

Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Substituted Benzenethiol (B1682325) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9984(2) |

| b (Å) | 18.0668(6) |

| c (Å) | 10.3178(3) |

| β (°) | 95.5070(10) |

| Volume (ų) | 1669.65(8) |

| Z | 4 |

| Note: This is illustrative data for a related compound and not specific to this compound. researchgate.net |

Analysis of Intermolecular Interactions

The presence of a thiol (-SH) group, a chlorine atom, a trifluoromethyl group, and an aromatic ring in this compound provides a rich landscape for a variety of intermolecular interactions that dictate its three-dimensional structure in the solid state.

The primary hydrogen bond donor in this compound is the thiol group (-SH). While thiols are generally weaker hydrogen bond donors than alcohols or amines, they can still participate in significant S-H···A interactions, where A is a hydrogen bond acceptor. In the context of its own derivatives or in co-crystals, potential acceptors could include the nitrogen atom of a pyridine (B92270) ring, the oxygen atom of a carbonyl group, or even the fluorine atoms of the trifluoromethyl group, although the latter are weak acceptors.

In the absence of a specific crystal structure for the title compound, we can infer potential hydrogen bonding patterns from related structures. For instance, in derivatives where the thiol is oxidized to a sulfonic acid or in salts, stronger hydrogen bonds would be expected to dominate the packing. The amino-substituted derivative, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, introduces an additional N-H donor, which can form robust N-H···S or N-H···N hydrogen bonds, leading to well-defined supramolecular synthons.

Table 1: Potential Hydrogen Bond Interactions in Derivatives of this compound

| Donor | Acceptor | Interaction Type | Expected Strength |

| S-H | S | S-H···S | Weak |

| S-H | N | S-H···N | Moderate |

| S-H | O | S-H···O | Moderate |

| N-H | S | N-H···S | Moderate to Strong |

| N-H | N | N-H···N | Strong |

This table is illustrative and based on general principles of hydrogen bonding.

The chlorine atom at the 2-position of the benzene ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site. The strength of this interaction is influenced by the polarizability of the halogen and the nature of the acceptor.

In the crystal lattice of this compound and its derivatives, the chlorine atom could form C-Cl···A halogen bonds with various acceptors. These acceptors could be the sulfur atom of the thiol group, the nitrogen atom in heterocyclic derivatives, or the oxygen atom in carbonyl-containing derivatives. Computational studies on related halogenated molecules have shown that these interactions can be significant in directing crystal packing. nih.gov The directionality of the halogen bond (typically with a C-X···A angle close to 180°) makes it a powerful tool in crystal engineering.

Table 2: Potential Halogen Bond Interactions in this compound and its Derivatives

| Donor Atom (X) | Acceptor Atom (A) | Interaction Type | Typical Distance Range (Å) |

| Cl | S | C-Cl···S | 3.0 - 3.5 |

| Cl | N | C-Cl···N | 2.9 - 3.4 |

| Cl | O | C-Cl···O | 2.8 - 3.3 |

| Cl | π-system | C-Cl···π | 3.2 - 3.7 |

This table provides estimated ranges based on known halogen bond geometries.

The aromatic ring of this compound is electron-deficient due to the presence of the electron-withdrawing chlorine and trifluoromethyl groups. This electronic character significantly influences its ability to participate in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between aromatic rings.

In the solid state, molecules of this compound would likely arrange to maximize favorable π-π interactions. These can manifest as face-to-face or offset stacking arrangements. The presence of the bulky trifluoromethyl group and the chlorine atom will likely lead to an offset or slipped-stacking geometry to minimize steric hindrance while still benefiting from attractive electrostatic interactions between the electron-poor ring of one molecule and the π-electron cloud of a neighboring molecule. Studies on other halogenated aromatic compounds have demonstrated the significant role of π-π stacking in the formation of their supramolecular architectures.

Table 3: Parameters for π-π Stacking in Aromatic Systems

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Typical Interplanar Angle (°) |

| Face-to-Face | 3.3 - 3.8 | < 10 |

| Edge-to-Face | 4.5 - 5.5 | ~90 |

| Offset/Slipped | 3.4 - 4.5 | 10 - 30 |

This table presents general parameters for π-π stacking interactions observed in aromatic compounds.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Trifluoromethylbenzenethiol

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-Chloro-5-trifluoromethylbenzenethiol. By employing sophisticated calculation methods, it is possible to predict its geometric structure, electronic properties, and chemical reactivity without the need for direct experimentation. These computational studies offer deep insights into the molecule's behavior at a quantum level.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

Current synthetic methodologies for aromatic thiols often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key area for future research is the development of more sustainable and environmentally friendly synthetic pathways to 2-Chloro-5-trifluoromethylbenzenethiol.

One potential approach involves the direct thiolation of 1-chloro-4-(trifluoromethyl)benzene. Research into greener methods for this transformation could focus on utilizing less hazardous sulfur sources and catalytic systems that operate under milder conditions. For instance, the use of metal hydrosulfides in polar aprotic solvents has been reported for the synthesis of substituted thiophenols and could be optimized for this specific compound to improve yields and reduce waste. google.com

Recent advancements in green chemistry have highlighted novel methods for the synthesis of related sulfur-containing compounds. For example, an environmentally benign, one-step synthesis of benzothiazole-2-thiols using water as a solvent has been described, showcasing the potential for aqueous-phase synthesis in this area of chemistry. rsc.org Another innovative, green process for converting thiols to sulfonyl fluorides has been developed, which is significant for "click chemistry" applications and operates with minimal environmental impact. eurekalert.org Exploring similar principles for the synthesis of this compound could lead to more efficient and sustainable production methods.

A comparative overview of potential green synthesis strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Thiolation | Use of transition metal catalysts with a benign sulfur source. | High atom economy, potential for lower reaction temperatures. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved energy efficiency. |

| Flow Chemistry | Continuous production in a microreactor system. | Enhanced safety, better process control, ease of scalability. |

| Aqueous Phase Synthesis | Utilizing water as the reaction solvent. | Reduced use of volatile organic compounds, simplified workup. |

Exploration of Novel Catalytic Transformations Involving the Thiol Moiety

The thiol group is a versatile functional handle that can participate in a wide range of chemical transformations. Future research should focus on exploring novel catalytic reactions that leverage the reactivity of the thiol in this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in organic synthesis. While typically applied to aryl halides, the development of catalytic systems that enable the cross-coupling of aryl thiols would be a significant advancement. Such methods would allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the sulfur-bearing position.

Furthermore, the thiol group can be readily oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. The selective catalytic oxidation of the thiol in this compound could provide access to a range of novel sulfur-containing compounds with potentially interesting biological or material properties.

Advanced Derivatization for Complex Molecular Architectures

The presence of three distinct functional groups on the benzene (B151609) ring makes this compound an excellent scaffold for the synthesis of complex molecular architectures. Future research should aim to systematically explore the derivatization of this compound to generate libraries of novel molecules.

The thiol group can be alkylated, acylated, or used in Michael additions to introduce a wide variety of substituents. The chlorine atom can be displaced by nucleophiles under certain conditions, allowing for the introduction of other functional groups. The trifluoromethyl group, while generally unreactive, exerts a strong electronic influence on the reactivity of the aromatic ring and the other substituents.

For example, the reaction of this compound with various electrophiles could lead to the synthesis of novel thioethers and thioesters. Subsequent modification of the chloro and trifluoromethyl groups could then be explored to create a diverse set of polysubstituted aromatic compounds.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic properties imparted by the trifluoromethyl group suggest that derivatives of this compound could have interesting applications in materials science. Future research should foster collaborations between organic chemists and materials scientists to explore these possibilities.

One potential application is in the development of novel polymers. The thiol group can be used as a chain-transfer agent in radical polymerization or as a monomer in the synthesis of poly(thioether)s. The incorporation of the trifluoromethyl group into the polymer backbone could lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties.

Another area of interest is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a capping agent for the stabilization of nanoparticles. The sulfur atom can coordinate to metal centers, while the trifluoromethyl group can influence the packing and properties of the resulting materials.

High-Throughput Synthesis and Screening for Structure-Activity/Property Relationship Studies

To accelerate the discovery of new applications for derivatives of this compound, high-throughput synthesis and screening methodologies should be employed. This approach allows for the rapid generation and evaluation of large libraries of compounds, facilitating the identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Combinatorial chemistry techniques can be used to synthesize a wide range of derivatives by systematically varying the substituents at the thiol and chloro positions. These libraries can then be screened for a variety of properties, such as biological activity, catalytic activity, or performance in materials science applications. For instance, high-throughput screening of triazole-based libraries has been successfully used to identify functional metal complexes. chemrxiv.org

SAR studies on related structures, such as benzothiazole-phenyl analogs, have demonstrated the importance of specific substituents for biological activity. nih.gov A similar systematic approach for derivatives of this compound could uncover compounds with valuable therapeutic or industrial applications. The data generated from these high-throughput studies can be used to build predictive models that guide the design of new compounds with optimized properties.

Q & A

Q. Why might biological assay results conflict with computational predictions for this compound?

- Methodological Answer : Discrepancies arise from solvation effects or protein flexibility not modeled in docking. Validate with molecular dynamics simulations (e.g., GROMACS) to account for ligand-protein conformational changes. Use surface plasmon resonance (SPR) to measure binding kinetics experimentally, reconciling computational and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.